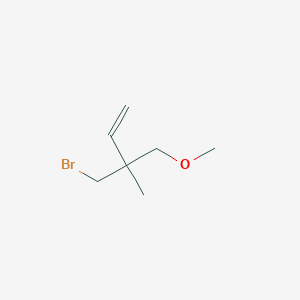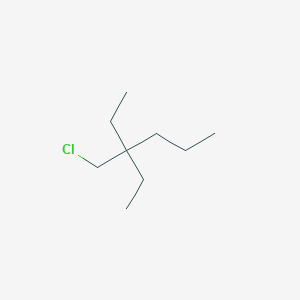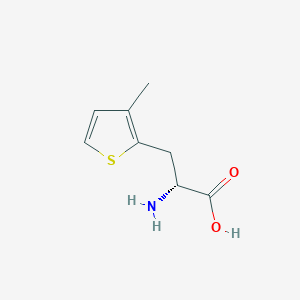
3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxolane-2,5-dione moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione typically involves the reaction of 4-bromo-2-methylbenzaldehyde with maleic anhydride under acidic conditions. The reaction proceeds through a Diels-Alder reaction, followed by cyclization to form the oxolane-2,5-dione ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The compound is then purified using techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane-2,5-dione ring into a more reduced form, such as a diol.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols or alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxolane-2,5-dione ring play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chloro-2-methylphenyl)oxolane-2,5-dione
- 3-(4-Fluoro-2-methylphenyl)oxolane-2,5-dione
- 3-(4-Iodo-2-methylphenyl)oxolane-2,5-dione
Uniqueness
Compared to its analogs, 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione exhibits unique reactivity due to the presence of the bromine atom, which can participate in various substitution reactions. This makes it a valuable compound for synthetic chemistry and research applications .
Propriétés
Formule moléculaire |
C11H9BrO3 |
|---|---|
Poids moléculaire |
269.09 g/mol |
Nom IUPAC |
3-(4-bromo-2-methylphenyl)oxolane-2,5-dione |
InChI |
InChI=1S/C11H9BrO3/c1-6-4-7(12)2-3-8(6)9-5-10(13)15-11(9)14/h2-4,9H,5H2,1H3 |
Clé InChI |
CJIJFMYWWXVHHA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Br)C2CC(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


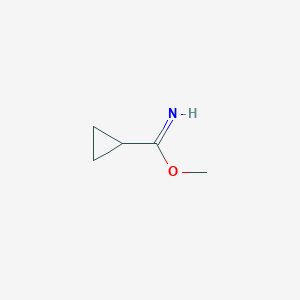

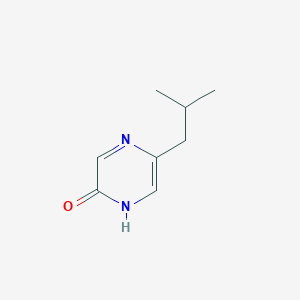
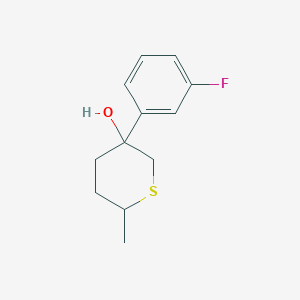
![2,3-Diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13174173.png)

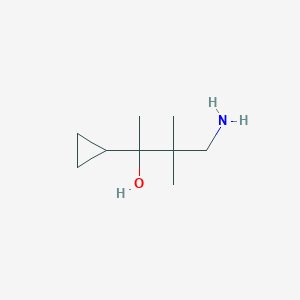
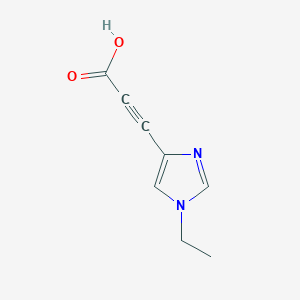
![tert-Butyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13174190.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-3-methylcyclobutan-1-ol](/img/structure/B13174194.png)
